molecular formula C25H35N3O2 B1405386 Zuranolone CAS No. 1632051-40-1

Zuranolone

Numéro de catalogue: B1405386
Numéro CAS: 1632051-40-1
Poids moléculaire: 409.6 g/mol
Clé InChI: HARRKNSQXBRBGZ-GVKWWOCJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zuranolone est un neurostéroïde synthétique qui agit comme un modulateur allostérique positif du récepteur de l'acide gamma-aminobutyrique (GABA) A. Il est principalement utilisé pour le traitement de la dépression post-partum. This compound est administré par voie orale et a montré une rapidité d'action, ce qui en fait un candidat prometteur pour le traitement de divers troubles mentaux .

Mécanisme D'action

Target of Action

Zuranolone, also known as SAGE-217, primarily targets the GABA A receptors . These receptors play a crucial role in the central nervous system, regulating both the activity and the expression of inhibitory GABA A receptors .

Mode of Action

This compound acts as a positive allosteric modulator of the GABA A receptors . Unlike benzodiazepines, which also target the synaptic GABA A receptor, this compound has a broader effect. It targets both the synaptic form and the extra-synaptic form of the receptor, responsible for tonic GABA signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its modulation of GABA A receptors. By acting as a positive allosteric modulator of these receptors, this compound enhances the inhibitory effects of GABA neurotransmission .

Pharmacokinetics

This compound exhibits linear pharmacokinetics within the studied dose range . It has a terminal half-life of approximately 19.7–24.6 hours and a mean apparent clearance of 33 L/h . The time to steady-state plasma concentration is within 72 hours for both Japanese and White adults . The recommended dosage of this compound is 50 mg once daily with fat-containing food in the evening for 14 days .

Result of Action

This compound’s action results in rapid improvements in depressive symptoms. It has been approved for the treatment of postpartum depression (PPD) based on results from two Phase 3 clinical trials . In the SKYLARK Study, treatment with ZURZUVAE (this compound) rapidly improved symptoms of PPD at Day 15 and as early as Day 3 with sustained effect to Day 45 .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake. Plasma exposures of this compound were found to be greater in the fed state compared to the fasted state . Therefore, it is recommended to take this compound with fat-containing food .

Analyse Biochimique

Biochemical Properties

Zuranolone plays a crucial role in modulating the activity of GABA A receptors. It interacts with both synaptic and extrasynaptic GABA A receptors, enhancing phasic and tonic inhibitory currents. Unlike benzodiazepines, which bind to the α/γ subunit interface in synaptic GABA A receptors, this compound binds to the α/β subunit interface present in nearly all GABA A receptors . This interaction potentiates the inhibitory effects of GABA, leading to its therapeutic effects in depression.

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It modulates membrane receptors, leading to changes in cell signaling pathways and gene expression. By enhancing GABAergic inhibition, this compound reduces neuronal excitability, which is beneficial in conditions like depression and anxiety . Additionally, it has been shown to affect cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound acts as a positive allosteric modulator of the GABA A receptor. It binds to a non-benzodiazepine site on the receptor, enhancing the receptor’s response to GABA. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . This compound’s ability to modulate both synaptic and extrasynaptic GABA A receptors contributes to its broad therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It exhibits a half-life of approximately 16-23 hours, allowing for once-daily dosing . Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies indicate sustained improvements in depressive symptoms with continued use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses have been shown to reduce depressive-like behaviors without significant adverse effects . Higher doses may lead to increased sedation and potential toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily by the enzyme CYP3A4 . It undergoes hydroxylation and subsequent conjugation to form inactive metabolites. The metabolic pathways of this compound are crucial for its clearance from the body and influence its overall pharmacokinetic profile . Understanding these pathways helps in predicting drug interactions and optimizing dosing regimens.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s lipophilicity allows it to cross the blood-brain barrier, reaching its target sites in the central nervous system .

Subcellular Localization

Within cells, this compound localizes to the plasma membrane and intracellular compartments where GABA A receptors are present . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in modulating GABAergic signaling .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la zuranolone implique plusieurs étapes, à partir de précurseurs stéroïdiens facilement disponiblesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la conformité aux normes réglementaires. Des techniques avancées telles que la chimie en continu et la synthèse automatisée sont utilisées pour améliorer la capacité de production et la cohérence .

Analyse Des Réactions Chimiques

Types de réactions

La zuranolone subit diverses réactions chimiques, notamment :

    Oxydation : Introduction d'atomes d'oxygène pour former des groupes hydroxyle.

    Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.

    Substitution : Remplacement de groupes fonctionnels par d'autres atomes ou groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium et divers catalyseurs. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des formes réduites de this compound et des analogues substitués. Ces produits sont souvent utilisés comme intermédiaires dans des synthèses ultérieures ou comme principes pharmaceutiques actifs .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La this compound exerce ses effets en se liant au récepteur GABA A, augmentant la réponse du récepteur au neurotransmetteur GABA. Cette modulation allostérique positive augmente les effets inhibiteurs du GABA, ce qui entraîne un effet calmant sur le système nerveux. Les cibles moléculaires comprennent les récepteurs GABA A synaptiques et extrasynaptiques, qui sont abondants dans le cerveau .

Applications De Recherche Scientifique

Zuranolone has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à la zuranolone comprennent :

Unicité

La this compound est unique en raison de sa biodisponibilité orale et de sa rapidité d'action. Contrairement à la bréxanolone, qui nécessite une administration intraveineuse, la this compound peut être prise par voie orale, ce qui la rend plus pratique pour les patients. Son profil pharmacocinétique permet une administration une fois par jour, fournissant des effets thérapeutiques durables .

Activité Biologique

Zuranolone (SAGE-217) is a novel neuroactive steroid (NAS) under investigation for its therapeutic potential in treating mood disorders, particularly major depressive disorder (MDD) and postpartum depression (PPD). Its mechanism of action primarily involves positive allosteric modulation of the GABAA receptor, enhancing GABAergic neurotransmission. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound acts as a positive allosteric modulator of the GABAA receptor, which is crucial for inhibitory neurotransmission in the central nervous system (CNS). The compound enhances GABA currents by binding to distinct sites on the receptor, leading to increased synaptic inhibition. Preclinical studies demonstrated that this compound significantly potentiated GABA currents across various human recombinant receptor subtypes, including both synaptic and extrasynaptic configurations .

In vivo studies have shown that this compound effectively modulates GABAA receptors, providing protection against seizures in animal models and increasing beta-frequency power in electroencephalogram readings . These effects suggest that this compound could offer rapid relief from depressive symptoms by restoring GABAergic balance in the brain.

Clinical Efficacy

Recent clinical trials have established this compound's efficacy in reducing depressive symptoms. A meta-analysis encompassing seven randomized control trials involving 1789 patients revealed significant improvements in depression and anxiety symptoms at daily doses up to 30 mg. The standardized mean difference (SMD) for depressive symptoms was -0.37 (95% CI = -0.51 to -0.23), indicating a moderate effect size . Furthermore, this compound treatment resulted in increased response rates (odds ratio [OR] = 2.06) and remission rates (OR = 2.04) compared to placebo .

Table 1 summarizes key findings from clinical trials evaluating this compound's efficacy:

Study Population Dosage Primary Endpoint Results
NEST StudyMDD patients50 mgHAMD-17 score at Day 15Significant reduction (p=0.0141)
LANDSCAPE ProgramMDD patients30 mgHAMD-17 score at Day 15Sustained improvement over 42 days
PPD TrialPostpartum women30 mgHAMD-17 score at Day 15Significant improvement (−4.2; p=0.003)

Safety Profile

While this compound demonstrates promising efficacy, its safety profile is also a critical consideration. In clinical trials, patients receiving this compound reported more side effects than those on placebo, with an OR of 1.40 for adverse events . However, the dropout rate did not significantly differ between groups, suggesting that the benefits may outweigh the risks for many patients.

Case Studies

A notable case study involved a cohort of women diagnosed with PPD who received this compound treatment. The study found that by Day 15, participants exhibited substantial reductions in HAMD-17 scores compared to baseline measurements . These findings support the notion that this compound can provide rapid relief from depressive symptoms in postpartum women.

Propriétés

IUPAC Name

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARRKNSQXBRBGZ-GVKWWOCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128500
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632051-40-1
Record name 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuranolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuranolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZURANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuranolone
Reactant of Route 2
Zuranolone
Reactant of Route 3
Reactant of Route 3
Zuranolone
Reactant of Route 4
Reactant of Route 4
Zuranolone
Reactant of Route 5
Zuranolone
Reactant of Route 6
Reactant of Route 6
Zuranolone
Customer
Q & A

Q1: What is the primary mechanism of action of zuranolone?

A1: this compound is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, by binding to a specific site on GABAA receptors and increasing the flow of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. []

Q2: How does this compound's mechanism differ from that of benzodiazepines?

A2: While both this compound and benzodiazepines enhance the effects of GABA, they bind to different sites on the GABAA receptor. This compound binds to the α/β subunit interface present in nearly all GABAA receptors, leading to enhanced phasic (synaptic) and tonic (extrasynaptic) inhibitory currents. [] In contrast, benzodiazepines bind to the α/γ subunit interface primarily found in synaptic GABAA receptors, mainly enhancing phasic inhibitory currents. [] This difference in binding sites may contribute to this compound's potentially faster onset of action and distinct clinical profile compared to benzodiazepines. [, ]

Q3: What are the hypothesized downstream effects of this compound's modulation of GABAA receptors?

A3: By enhancing GABAergic signaling, this compound is hypothesized to restore the balance of excitation and inhibition in key brain networks involved in mood regulation, such as the central executive network (CEN), default mode network (DMN), and salience network (SN). [, ] This restoration of balance is thought to contribute to its antidepressant and anxiolytic effects. [, , , , ]

Q4: Does this compound affect neurosteroid levels?

A4: While this compound itself doesn't directly affect the levels of endogenous neurosteroids like allopregnanolone, its action mimics their effects by targeting GABAA receptors. [, , , ] This modulation of GABAA receptors is thought to play a key role in the therapeutic effects of both this compound and allopregnanolone in conditions like postpartum depression. [, , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C27H43NO3, and its molecular weight is 429.6 g/mol. This information, while important for scientific understanding, is not typically provided in the reviewed clinical research papers. Please refer to chemical databases like PubChem or DrugBank for this specific information.

Q6: What is the route of administration for this compound?

A6: this compound is designed for oral administration, making it a more convenient option compared to intravenous brexanolone, which shares a similar mechanism of action. [, , , ]

Q7: What is known about the absorption and distribution of this compound?

A7: While specific details about absorption and distribution are not extensively outlined in the provided clinical trial reports, one study investigated the pharmacokinetics of single and multiple doses of this compound in healthy Japanese and White adults, as well as healthy elderly Japanese subjects. [] This study provides valuable insights into how this compound is processed by the body in different populations.

Q8: Has the transfer of this compound into breast milk been studied?

A8: Yes, a Phase 1 open-label study investigated the transfer of this compound into breast milk in healthy, lactating women. [] The study found that this compound transfer into breast milk was low, with an estimated relative infant dose of less than 1%, which is considered compatible with breastfeeding. []

Q9: What is the evidence for this compound's efficacy in treating postpartum depression (PPD)?

A12: this compound has demonstrated promising efficacy in treating PPD in multiple Phase 3 clinical trials. [, , , , , , , , , , , , , , , ] These trials consistently showed significant and rapid improvements in depressive symptoms compared to placebo, with effects emerging as early as day 3 of treatment and sustained throughout the follow-up period. [, , , , ]

Q10: What clinical trials have explored the use of this compound in combination with other antidepressants?

A13: A Phase 3 clinical trial investigated the efficacy and safety of this compound when co-initiated with a new antidepressant in adults with MDD. [] The study showed rapid and significant improvements in depressive symptoms compared to placebo plus an antidepressant. [] These findings suggest a potential role for this compound as part of a combination therapy approach for MDD. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.